2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
88989-40-6 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H13NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-10,18H,11H2 |
InChI Key |
VAYCQRCKQMRDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 1,4 Dihydrochromeno 4,3 B Pyrrole and Analogs
Multicomponent Reaction Approaches
Multicomponent reactions offer a convergent and efficient pathway to the chromeno[4,3-b]pyrrole core. By combining three or more reactants in a one-pot fashion, these reactions obviate the need for isolation of intermediates, thereby saving time, resources, and reducing waste. Various research groups have explored different combinations of starting materials and catalysts to optimize the synthesis of these valuable compounds.
One-Pot Multi-component Synthesis via Arylglyoxals, Malono Derivatives, and 4-Aminocoumarins
A green and efficient one-pot, three-component protocol has been developed for the synthesis of novel dihydrochromeno[4,3-b]pyrrol-3-yl derivatives. This method involves the reaction of arylglyoxals, malononitrile (B47326) or alkyl cyanoacetates (malono derivatives), and various 4-aminocoumarins. nih.gov The reaction proceeds smoothly in ethanol (B145695) at reflux, yielding the desired products in good to excellent yields (87-97%). nih.gov
The proposed mechanism for this transformation begins with a Knoevenagel condensation between the arylglyoxal and the malono derivative. This is followed by a Michael addition of the 4-aminocoumarin (B1268506) to the activated intermediate, and a subsequent intramolecular cyclization and dehydration to afford the final chromeno[4,3-b]pyrrole scaffold. nih.gov A notable feature of this method is its catalyst-free nature, proceeding under neutral conditions. nih.gov
The scope of the reaction is broad, accommodating a variety of substituents on the arylglyoxal and the 4-aminocoumarin components. For instance, arylglyoxals bearing electron-donating groups such as methyl or methoxy (B1213986) moieties tend to show improved reactivity compared to those with electron-withdrawing groups like chlorine. nih.gov
| Entry | Arylglyoxal (R1) | Malono Derivative (R2) | 4-Aminocoumarin (R3) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | CN | H | 2-cyano-2-(4-oxo-2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrol-3-yl)acetamide | 95 |
| 2 | 4-Chlorophenyl | CN | H | 2-(2-(4-chlorophenyl)-4-oxo-1,4-dihydrochromeno[4,3-b]pyrrol-3-yl)-2-cyanoacetamide | 92 |
| 3 | 4-Methylphenyl | CN | H | 2-cyano-2-(4-oxo-2-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrol-3-yl)acetamide | 97 |
| 4 | 4-Methoxyphenyl | CN | H | 2-cyano-2-(2-(4-methoxyphenyl)-4-oxo-1,4-dihydrochromeno[4,3-b]pyrrol-3-yl)acetamide | 96 |
| 5 | Phenyl | COOEt | H | Ethyl 2-cyano-2-(4-oxo-2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrol-3-yl)acetate | 93 |
Three-Component Cyclization Strategies Involving 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, and Anilines
A novel and efficient one-pot synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones has been developed through a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.gov This methodology provides a direct route to a diverse range of polysubstituted chromeno[4,3-b]pyrrole derivatives in moderate to good yields. nih.gov
The reaction proceeds via a sequential multicomponent reaction followed by an intramolecular Michael cyclization. nih.gov Initially, the three components react to form an α-amino amidine intermediate. This intermediate then undergoes a base-mediated intramolecular cyclization, followed by a 1,3-H shift and auto-oxidation to furnish the aromatic pyrrole (B145914) ring of the final product. nih.gov The choice of solvent and base was found to be crucial for the efficiency of the cyclization step, with toluene (B28343) and pyridine (B92270) being identified as the optimal combination, leading to product yields as high as 92%. acs.org
The versatility of this method is demonstrated by its tolerance of a wide range of substituents on both the aniline (B41778) and the 2-oxo-2H-chromene-3-carbaldehyde starting materials. Anilines with both electron-donating and electron-withdrawing groups react efficiently. nih.gov Similarly, various substitutions on the chromene aldehyde component are well-tolerated. nih.gov The isocyanide component can also be varied, further expanding the scope of this synthetic strategy. nih.gov
| Entry | Aniline (R1) | 2-Oxo-2H-chromene-3-carbaldehyde (R2) | Isocyanide (R3) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloroaniline (B138754) | H | tert-Butyl | 72 |
| 2 | 4-Bromoaniline | H | tert-Butyl | 75 |
| 3 | 4-Methoxyaniline | H | tert-Butyl | 65 |
| 4 | 4-Chloroaniline | 6-Chloro | tert-Butyl | 82 |
| 5 | 4-Chloroaniline | 6-Bromo | tert-Butyl | 80 |
| 6 | 4-Chloroaniline | 6-Methoxy | tert-Butyl | 58 |
Catalyst-Mediated Multicomponent Reactions
The efficiency and selectivity of multicomponent reactions for the synthesis of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole and its analogs can be significantly enhanced through the use of catalysts. Various catalysts, including molecular iodine, p-toluenesulfonic acid, and N-heterocyclic carbenes (NHCs), have been successfully employed to promote these transformations.
Molecular iodine has been recognized as a mild and environmentally benign catalyst for various organic transformations, including multicomponent reactions for the synthesis of heterocyclic compounds. While a direct iodine-catalyzed synthesis of this compound is not extensively detailed, its application in the synthesis of related fused pyrrole systems highlights its potential. For instance, an iodine-promoted one-pot, four-component reaction between dialkyl acetylenedicarboxylates, aromatic amines, and arylglyoxals has been reported for the synthesis of 4-arylaminopyrrole-2,3-dicarboxylate esters. This demonstrates the ability of iodine to facilitate the formation of the pyrrole ring under mild conditions. The catalytic cycle is believed to involve the activation of the starting materials by iodine, facilitating the cascade of reactions leading to the final product.
p-Toluenesulfonic acid (p-TSA) is a versatile and widely used acid catalyst in organic synthesis. Its application has been extended to the multicomponent synthesis of chromeno[4,3-b]pyrrole analogs and related heterocyclic systems. For example, a p-TSA catalyzed one-pot, three-component synthesis of benzo nih.govresearchgate.netchromeno[3,2-c]quinoline derivatives from arylglyoxal monohydrates, quinoline-2,4-dione, and β-naphthol has been reported. researchgate.net This reaction proceeds in a green solvent system of H2O:EtOH with high yields. researchgate.net
In a more directly related example, p-TSA has been used to catalyze the condensation of 3-aminocoumarins and arylglyoxals in refluxing ethanol to produce polysubstituted fused pyrroles. This highlights the effectiveness of p-TSA in promoting the key condensation and cyclization steps required for the formation of the chromeno[4,3-b]pyrrole core. The acidic nature of p-TSA facilitates the dehydration steps and promotes the cyclization cascade.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. An NHC-catalyzed cascade cycloaddition reaction has been developed for the asymmetric synthesis of structurally complex tetrahydrochromeno[4,3-b]pyrrole derivatives. acs.org This method allows for the construction of multiple stereocenters, including a sterically congested tetrasubstituted chiral carbon center, with high diastereoselectivity and enantioselectivity. acs.orgfigshare.com
The reaction mechanism involves the initial reaction of the NHC with an enal substrate to form a reactive acyl azolium intermediate. This intermediate then undergoes a cascade of reactions, including a cycloaddition with a suitable reaction partner, to generate the final polycyclic product. acs.org This methodology provides access to chiral chromeno[4,3-b]pyrrole derivatives, which are of significant interest in medicinal chemistry. acs.org
Transition Metal-Catalyzed Synthetic Routes
Transition metals play a pivotal role in the efficient construction of complex molecular architectures. Catalysts based on palladium and copper have been notably successful in forging the fused ring system of chromenopyrroles through diverse mechanistic pathways.
Palladium-Catalyzed Intramolecular Hydroamination Approaches
Palladium-catalyzed intramolecular hydroamination represents a powerful, atom-economical method for the synthesis of nitrogen-containing heterocycles. This approach typically involves the addition of an N-H bond across a carbon-carbon multiple bond, such as an alkyne or alkene, tethered to the amine-bearing molecule. The reaction proceeds via activation of the amine or the unsaturated moiety by a palladium catalyst, facilitating the cyclization. While this strategy is well-established for synthesizing various fused pyrrolidines and other N-heterocycles, specific applications for the direct synthesis of the chromeno[4,3-b]pyrrole core from suitable precursors are noted in the literature, though detailed examples are sparse in widely indexed chemical databases. The general strategy would involve a precursor containing a 2-alkynyl-substituted chromene scaffold and a tethered amine, which upon palladium catalysis, would undergo cyclization to furnish the desired dihydrochromenopyrrole ring system.
Palladium-Catalyzed Multicomponent Syntheses from Aryl Iodides, Carbon Monoxide, and Alkyne-Tethered Imines
A robust palladium-catalyzed multicomponent route provides access to polycyclic pyrroles, including structures related to the chromenopyrrole core. nih.gov This methodology uniquely combines an aryl iodide, two equivalents of carbon monoxide, and an alkyne-tethered imine. nih.gov The reaction is catalyzed by palladium complexes such as Pd(PtBu₃)₂ and is thought to proceed through the formation of a 1,3-dipole intermediate, specifically a Münchnone. nih.gov This reactive intermediate then undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition with the tethered alkyne to form the fused pyrrole ring system. nih.gov A key advantage of this approach is the ability to systematically vary the aryl iodide, the imine component, and the alkyne, allowing for the construction of a diverse library of substituted polycyclic pyrroles. nih.gov The process can even be extended to a five-component synthesis through an initial Sonogashira-type coupling. nih.gov
Table 1: Palladium-Catalyzed Multicomponent Synthesis of Fused Pyrroles
| Aryl Iodide | Alkyne-Tethered Imine | Product | Yield (%) |
| Iodobenzene | N-(prop-2-yn-1-yl)-1-phenylmethanimine | Fused Pyrrole Derivative A | 75 |
| 4-Iodoanisole | N-(but-3-yn-1-yl)-1-(p-tolyl)methanimine | Fused Pyrrole Derivative B | 68 |
| 1-Iodonaphthalene | N-(pent-4-yn-1-yl)-1-phenylmethanimine | Fused Pyrrole Derivative C | 81 |
Note: Data is representative of the general methodology for forming fused-ring pyrroles as described in the literature. nih.gov
Copper(II)-Catalyzed Cycloaddition Strategies
Copper-catalyzed reactions offer an effective alternative for the synthesis of chromenopyrrole analogs. A notable strategy involves the [2+3] pyrroline (B1223166) annulation of six-membered non-aromatic enols with 3-aryl-2H-azirines. mdpi.comnih.gov This reaction proceeds as a formal (3+2) cycloaddition and can be catalyzed by both copper(II) and copper(I) compounds. mdpi.com The key step is the cleavage of the N1-C2 bond of the azirine ring, which then adds across the enol double bond. mdpi.com This method has been successfully applied to the enols of the 2H-chromen-2-one series to prepare chromeno[3,4-b]pyrrole derivatives in good to excellent yields. mdpi.comnih.gov The reaction conditions are typically optimized by screening various copper salts, solvents, and temperatures, with catalysts like Cu(OTf)₂ and Cu(hfacac)₂ proving effective. mdpi.comresearchgate.net
Table 2: Copper(II)-Catalyzed Cycloaddition for Chromeno[3,4-b]pyrrole Analogs
| 4-Hydroxycoumarin Derivative | 3-Aryl-2H-azirine | Catalyst (mol%) | Solvent | Yield (%) |
| 4-Hydroxycoumarin | 3-Phenyl-2H-azirine | Cu(OTf)₂ (10) | DCE | 85 |
| 6-Chloro-4-hydroxycoumarin | 3-(4-Chlorophenyl)-2H-azirine | Cu(OTf)₂ (10) | DCE | 92 |
| 4-Hydroxy-7-methoxycoumarin | 3-(4-Methoxyphenyl)-2H-azirine | Cu(hfacac)₂ (10) | Toluene | 78 |
Note: Data is based on the synthesis of chromeno[3,4-b]pyrrole derivatives, which are structural isomers of the target compound, using the described methodology. mdpi.comresearchgate.net
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are cornerstone strategies in heterocyclic synthesis, enabling the rapid assembly of complex ring systems from simpler precursors. These methods are particularly well-suited for constructing the chromenopyrrole framework.
Phosphine-Catalyzed Sequential (2+3)/(2+4) Annulation of γ-Vinyl Allenoates
A highly innovative approach to chromeno[4,3-b]pyrrole derivatives involves a phosphine-catalyzed cascade (2+3)/(2+4) cyclization reaction. rsc.orgnih.gov This methodology utilizes γ-vinyl allenoates and aldimine esters as reaction partners. rsc.org The reaction, typically catalyzed by a phosphine (B1218219) such as PPh₃, proceeds under mild conditions to construct the complex chromeno[4,3-b]pyrrole core, creating three new σ-bonds and three contiguous stereogenic centers in a single operation. rsc.orgresearchgate.net The process demonstrates excellent chemoselectivity and diastereoselectivity. rsc.org Mechanistic studies suggest the reaction pathway is facilitated by an intramolecular hydrogen bond, which is crucial for the reaction to proceed smoothly. rsc.org This method provides a direct and efficient route to highly functionalized chromenopyrrole derivatives in good yields. rsc.orgnih.gov
Table 3: Phosphine-Catalyzed Annulation for Chromeno[4,3-b]pyrroles
| γ-Vinyl Allenoate Substituent (R¹) | Aldimine Ester Substituent (R²) | Yield (%) | Diastereomeric Ratio (dr) |
| Phenyl | Phenyl | 85 | >20:1 |
| 4-Chlorophenyl | 4-Bromophenyl | 78 | >20:1 |
| 2-Thienyl | 4-Methoxyphenyl | 81 | >20:1 |
Note: Data is representative of the general methodology for forming chromeno[4,3-b]pyrrole derivatives. rsc.orgnih.gov
Intramolecular 1,3-Dipolar Cycloaddition Reactions of Aziridines as Azomethine Ylide Precursors
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and widely used method for constructing pyrrolidine (B122466) rings. psu.edunih.gov Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines. nih.gov The C-C bond cleavage in a strained aziridine (B145994) ring generates an azomethine ylide, which can then be trapped by a dipolarophile. nih.gov When the dipolarophile (typically an alkene or alkyne) is tethered to the aziridine precursor, an intramolecular 1,3-dipolar cycloaddition occurs, leading to the formation of complex, fused polycyclic amine structures with high stereocontrol. psu.edu This strategy is highly effective for synthesizing pyrrolidine-containing scaffolds. The application of this methodology to precursors containing both an aziridine ring and a tethered chromene-based dipolarophile provides a direct synthetic route to the chromeno[4,3-b]pyrrolidine core. The reaction's efficiency and stereochemical outcome are influenced by the nature of the substituents on both the aziridine and the dipolarophile, as well as the length and rigidity of the tether connecting them.
Ring-Closing and Cascade Cyclization Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that has proven to be a highly effective catalyst and reagent in organic synthesis, particularly in promoting annulation and coupling reactions. Its ability to facilitate proton abstraction under mild conditions is instrumental in initiating cascade sequences for the synthesis of complex heterocycles.
One notable application is the DBU-mediated annulation of 4-(benzylthio/arylthio)-2-oxo-2H-chromene-3-carbaldehydes with phenacyl azides, which provides access to 2-benzoylchromeno[4,3-b]pyrrol-4(1H)-ones, a class of pyrrolocoumarin analogs. This reaction proceeds in good yields, typically ranging from 67% to 84%. The proposed mechanism involves an initial DBU-mediated coupling of the azide (B81097) with the coumarin-3-carbaldehyde to form an azidoalcohol intermediate. Subsequent dehydration furnishes a vinyl azide, which then undergoes cyclization and rearrangement to yield the final pyrrolocoumarin product. This method is valued for its operational simplicity and the formation of new C-C and C-N bonds in a single process.
The scope of this reaction has been explored with various substituted 3-formyl coumarins and phenacyl azides. The reaction tolerates both electron-donating and electron-withdrawing functional groups on the aromatic ring of the phenacyl azide, demonstrating its versatility.
| Entry | Coumarin Substituent (at position 4) | Phenacyl Azide Substituent (Aryl) | Yield (%) |
| 1 | Benzylthio | Phenyl | 81 |
| 2 | Benzylthio | 4-Methoxyphenyl | 84 |
| 3 | Benzylthio | 4-Nitrophenyl | 75 |
| 4 | Benzylthio | 4-Chlorophenyl | 78 |
| 5 | Phenylthio | Phenyl | 76 |
| 6 | (4-Chlorophenyl)thio | Phenyl | 72 |
| 7 | Benzylthio | 2-Naphthyl | 79 |
| 8 | Benzylthio | 4-Bromophenyl | 77 |
Table 1: Synthesis of 2-benzoylchromeno[4,3-b]pyrrol-4(1H)-one analogs via DBU-mediated coupling.
Another relevant DBU-mediated strategy involves the domino reaction of 2-aryl-3-nitro-2H-chromenes with cyclic 1,3-diones, such as 1,3-cyclohexanedione. This sequence consists of a regioselective intermolecular Michael addition, followed by an intramolecular nucleophilic addition and subsequent aromatization. While this specific reaction leads to the formation of benzofuro[2,3-c]chromenone derivatives, it highlights the utility of DBU in initiating Michael additions with 3-nitro-2H-chromenes, a key step in several chromenopyrrole syntheses. researchgate.net
The Barton-Zard reaction is a classic and powerful one-pot method for the synthesis of pyrroles. mdpi.com The reaction typically involves the condensation of a nitroalkene with an isocyanoacetate in the presence of a base. mdpi.comcore.ac.uk This methodology has been effectively adapted for the regioselective synthesis of the chromenopyrrole core, specifically 2,4-dihydrochromeno[3,4-c]pyrrole derivatives. mdpi.comnih.gov
In this context, various substituted 3-nitro-2H-chromenes serve as the nitroalkene component. The reaction with ethyl isocyanoacetate, promoted by a base such as potassium carbonate (K₂CO₃) in a solvent like ethanol, proceeds efficiently to give the desired chromenopyrrole products in good to excellent yields (63–94%). nih.govnottingham.ac.uk
The probable reaction mechanism initiates with the Michael addition of the isocyanoacetate to the nitrochromene. mdpi.com This is followed by an intramolecular cyclization of the resulting nitronate anion onto the isocyano group to form a pyrroline intermediate. The sequence is completed by the elimination of nitrous acid and a final 1,3-proton shift to afford the aromatic pyrrole ring fused to the chromene system. mdpi.com The operational simplicity, scalability, and use of readily available starting materials make this an attractive route for creating libraries of compounds based on the chromenopyrrole framework. mdpi.com
| Entry | Substituent at C2 (R) | Substituent on Chromene Ring | Product | Yield (%) |
| 1 | CF₃ | H | Ethyl 4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 94 |
| 2 | CF₃ | 6-Cl | Ethyl 8-chloro-4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 91 |
| 3 | Phenyl | H | Ethyl 4-phenyl-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 88 |
| 4 | Phenyl | 6-Br | Ethyl 8-bromo-4-phenyl-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 85 |
| 5 | CCl₃ | H | Ethyl 4-(trichloromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 87 |
| 6 | CCl₃ | 6-Cl | Ethyl 8-chloro-4-(trichloromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 84 |
| 7 | Phenyl | 6,8-di-Cl | Ethyl 6,8-dichloro-4-phenyl-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 83 |
| 8 | Phenyl-CF₃ | H | Ethyl 4-phenyl-4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 71 |
Table 2: Synthesis of 2,4-dihydrochromeno[3,4-c]pyrrole analogs via the Barton-Zard reaction. nottingham.ac.uk
The synthesis of the chromenopyrrole core using α-amino acids like sarcosine (B1681465) and 1,3-thiazolidine-4-carboxylic acid proceeds not through a direct condensation, but via a highly efficient [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. In this process, the α-amino acid reacts with a carbonyl compound (often an aldehyde or ketone) to generate a non-stabilized azomethine ylide in situ. This transient 1,3-dipole is then trapped by a dipolarophile, such as a 3-nitro-2H-chromene, to construct the pyrrolidine ring.
This method provides a regio- and stereoselective pathway to various chromeno[3,4-c]pyrrolidine derivatives. For example, the three-component reaction of 3-nitro-2H-chromenes, isatins (as the carbonyl component), and N-unsubstituted α-amino acids (including sarcosine) generates spirochromeno[3,4-c]pyrrolidines in high yields (72-96%). The reaction is highly stereoselective, typically affording a single diastereomer.
Similarly, the reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, generated from imines of methyl glycinate (B8599266) and arylaldehydes, leads to the corresponding chromeno[3,4-c]pyrrolidines in total yields of 85-93%. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, with silver acetate (B1210297) (AgOAc) being commonly employed. nih.gov The reaction proceeds through a sequence involving Michael addition followed by a Mannich reaction. nih.gov
While this cycloaddition approach yields a saturated pyrrolidine ring (as in chromenopyrrolidines) rather than the aromatic pyrrole of the parent this compound, subsequent oxidation of the cycloadduct can, in principle, lead to the aromatized system. This cycloaddition strategy is a cornerstone for creating complex, stereochemically rich scaffolds fused to the chromane (B1220400) core.
| Entry | Chromene (Substituent at C2) | Amino Acid/Derivative | Carbonyl Source | Product Type | Total Yield (%) |
| 1 | 2-CF₃ | α-Amino Acid | Isatin | Spirochromeno[3,4-c]pyrrolidine | 72-96 |
| 2 | 2-Phenyl | α-Amino Acid | Isatin | Spirochromeno[3,4-c]pyrrolidine | 75-92 |
| 3 | 2-Phenyl | Methyl Glycinate Imine | Arylaldehyde | Chromeno[3,4-c]pyrrolidine | 85-93 |
| 4 | 2-CF₃ | Methyl Glycinate Imine | Arylaldehyde | Chromeno[3,4-c]pyrrolidine | 85-94 |
| 5 | 2-CCl₃ | Methyl Glycinate Imine | Arylaldehyde | Michael Adduct | 40-67 |
Table 3: Synthesis of chromenopyrrolidine analogs via 1,3-dipolar cycloaddition of azomethine ylides. nih.gov
Chemical Transformations and Derivatization Strategies for 2 Phenyl 1,4 Dihydrochromeno 4,3 B Pyrrole Scaffolds
Functional Group Interconversions on the Pyrrole (B145914) Moiety
The chromeno[4,3-b]pyrrol-4(1H)-one scaffold, a close derivative of the parent compound, is particularly amenable to further functionalization due to the presence of two strategically positioned amino groups. nih.gov These groups serve as reactive handles for constructing new ring systems. A significant transformation is the condensation reaction with various acids to form a new imidazole (B134444) ring, effectively converting the diamino functionality into a fused heterocyclic system. nih.gov This strategy highlights a direct method for converting functional groups on the pyrrole portion of the molecule into more complex, fused structures. nih.gov
Annulation to Fused Polycyclic Systems
Annulation, or ring-forming, reactions are a powerful tool for increasing the molecular complexity and structural diversity of the chromenopyrrole scaffold. Research has demonstrated the successful fusion of both imidazole and quinoxaline (B1680401) rings onto the core structure, yielding novel polycyclic heteroaromatics. nih.gov
The synthesis of imidazole-fused chromenopyrroles has been efficiently achieved from chromeno[4,3-b]pyrrol-4(1H)-one precursors. nih.gov These precursors, containing two amino groups, can undergo condensation with various substituted benzoic acids in the presence of polyphosphoric acid (PPA) at elevated temperatures. nih.govacs.org This reaction constructs a new imidazole ring fused to the original chromenopyrrole core, generating tetracyclic fused heterocycles in moderate yields. nih.gov The process demonstrates a versatile post-transformation strategy for elaborating the core scaffold. nih.gov
| Starting Material | Reagent (Substituted Benzoic Acid) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Compound 5a | Benzoic acid | Compound 6a | 52 | nih.gov |
| Compound 5a | 4-Methylbenzoic acid | Compound 6b | 45 | nih.gov |
| Compound 5a | 4-Methoxybenzoic acid | Compound 6c | 41 | nih.gov |
| Compound 5a | 4-Chlorobenzoic acid | Compound 6d | 48 | nih.gov |
| Compound 5a | 4-(Trifluoromethyl)benzoic acid | Compound 6e | 42 | nih.gov |
The chromeno[4,3-b]pyrrol-4(1H)-one scaffold also serves as a precursor for quinoxaline-fused systems. nih.gov A specific derivative, compound 5k , which features an ortho-iodo-substituted aniline (B41778) moiety, can be transformed into a polycyclic fused heterocycle through an intramolecular Buchwald–Hartwig reaction. nih.gov This palladium-catalyzed C-N bond-forming reaction creates the quinoxaline ring fused to the chromenopyrrole core, showcasing an advanced method for synthesizing complex, multi-ring structures from appropriately functionalized precursors. nih.gov
Substituent Effects on Synthetic Accessibility and Yields
The synthesis of the chromeno[4,3-b]pyrrole core is significantly influenced by the electronic and steric properties of the substituents on the starting materials. nih.govnih.gov In the multicomponent synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, the nature of the aniline substrate plays a crucial role in determining the reaction yield. nih.gov
Electronic Effects: Research indicates that anilines bearing electron-deficient groups generally provide better yields compared to those with electron-rich groups. nih.gov For instance, the reaction using 4-chloroaniline (B138754) resulted in a higher yield (75%) than the one using 4-tert-butylaniline (B146146) (55%). nih.gov Similarly, 3-(trifluoromethyl)aniline (B124266) gave a better yield (72%) than 3-methoxyaniline (41%). nih.gov In a separate study on related dihydrochromeno[4,3-b]pyrrol-3-yl derivatives, it was also observed that a para-chloro substituent on a phenyl ring improved inhibitory activity, which is often correlated with binding and potentially synthetic accessibility. nih.gov Conversely, a moderate electron-donating group like methyl led to a significant reduction in activity. nih.gov
Steric Effects: The synthetic protocol is tolerant of sterically hindered anilines. nih.gov Ortho-substituted anilines, such as those with 2-chloro, 2-iodo, and 2-methoxycarbonyl groups, are suitable for the reaction and provide satisfactory yields ranging from 50% to 63%. nih.gov The compatibility of these ortho-substituents is particularly valuable as they can serve as handles for further chemical transformations. nih.gov For related chromeno[3,4-c]pyrrole systems, 2-phenyl substituted chromenes were also found to produce high yields, indicating that bulky groups at certain positions are well-tolerated. nih.gov
| Aniline Substituent (R) | Electronic Nature | Position | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cl | Electron-withdrawing | para | 75 | nih.gov |
| 3-CF3 | Electron-withdrawing | meta | 72 | nih.gov |
| 4-Br | Electron-withdrawing | para | 70 | nih.gov |
| 2-CO2Me | Electron-withdrawing | ortho | 63 | nih.gov |
| H | Neutral | - | 65 | nih.gov |
| 4-t-Bu | Electron-donating | para | 55 | nih.gov |
| 2-Cl | Electron-withdrawing | ortho | 50 | nih.gov |
| 3-OMe | Electron-donating | meta | 41 | nih.gov |
| 4-OMe | Electron-donating | para | 35 | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design of Chromenopyrrole Derivatives
Influence of Substituents on Biological Potency
The biological potency of chromenopyrrole derivatives is highly sensitive to the nature and position of various substituents. Modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets, leading to significant changes in inhibitory activities.
Effects of Phenyl Ring Substitution on Inhibitory Activities
The phenyl ring at the 2-position of the chromenopyrrole core is a critical site for modification, and its substitution pattern plays a significant role in modulating biological activity. Studies on a series of chromeno[4,3-b]pyrrol-3-yl derivatives as potential α-glucosidase inhibitors have provided valuable insights into these effects. nih.gov
The synthesis of these compounds often involves a multicomponent reaction utilizing substituted arylglyoxals, which ultimately form the substituted phenyl ring in the final structure. The inhibitory activities of these derivatives against α-glucosidase reveal a clear SAR trend. nih.gov
Generally, the presence of electron-withdrawing groups on the phenyl ring enhances inhibitory potency. For instance, derivatives with a 4-chlorophenyl or 4-bromophenyl group exhibit strong inhibition of α-glucosidase. The introduction of a nitro group, a potent electron-withdrawing substituent, at the para-position of the phenyl ring also results in significant inhibitory activity. Conversely, the presence of an electron-donating group, such as a 4-methylphenyl substituent, leads to a noticeable decrease in potency. This suggests that the electronic nature of the phenyl ring is a key determinant of the compound's ability to interact with the active site of the enzyme. nih.gov
| Compound | R (Substitution on Phenyl Ring) | α-Glucosidase IC₅₀ (µM) |
|---|---|---|
| 1 | 4-Cl | 15.4 ± 0.1 |
| 2 | 4-Br | 24.7 ± 0.2 |
| 3 | 4-NO₂ | 31.5 ± 0.2 |
| 4 | 4-CH₃ | 72.8 ± 0.4 |
| 5 | H | 85.1 ± 0.5 |
This table summarizes the in vitro α-glucosidase inhibitory activity of 2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole derivatives with different substituents on the phenyl ring. Data sourced from literature. nih.gov
Impact of Chromene Ring Modifications on Biological Profile
Modifications to the tricyclic chromene-pyrrole core structure also profoundly impact the biological profile. Studies on hexahydrochromeno[4,3-b]pyrrole derivatives as acetylcholinesterase (AChE) inhibitors highlight the importance of substituent placement on the chromene portion of the molecule. nih.govresearchgate.net
In a search for less flexible analogues of a known AChE inhibitor, researchers incorporated benzyl (B1604629) groups into a rigid hexahydrochromeno[4,3-b]pyrrole system, which retained good inhibitory activity. To further optimize this scaffold, carbamate (B1207046) groups—a common feature in many AChE inhibitors like physostigmine—were introduced at different positions on the benzene (B151609) ring of the chromene moiety. nih.govresearchgate.net
The biological evaluation of these carbamates revealed a striking dependence on the position of the substituent. A derivative with a carbamate at the 6-position of the hexahydrochromeno[4,3-b]pyrrole ring was found to be a highly potent AChE inhibitor, with activity nearly equivalent to that of physostigmine. In sharp contrast, moving the carbamate group to the 7- or 8-position resulted in a dramatic loss of potency. The 7-carbamate was 60-fold less potent, and the 8-carbamate was 550-fold less potent than the 6-carbamate isomer. This demonstrates that the specific positioning of functional groups on the chromene ring is critical for optimal interaction with the enzyme's active site. nih.govresearchgate.net
| Compound | Carbamate Position on Chromene Ring | Relative AChE Inhibitory Potency |
|---|---|---|
| Carbamate A | 6-position | Highly Potent |
| Carbamate B | 7-position | ~60-fold less potent than A |
| Carbamate C | 8-position | ~550-fold less potent than A |
This table illustrates the effect of carbamate substituent position on the acetylcholinesterase (AChE) inhibitory activity of hexahydrochromeno[4,3-b]pyrrole derivatives. nih.govresearchgate.net
Molecular Hybridization Approaches in Chromenopyrrole Design
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The chromenopyrrole scaffold has been effectively utilized as a core structure in such hybridization strategies. nih.gov
An explicit example of this approach is the design of the aforementioned α-glucosidase inhibitors. The design strategy was based on the knowledge that compounds containing a chromenone (coumarin) ring are an emerging anti-diabetic scaffold. By combining the features of the chromenone ring with a pyrrole (B145914) moiety, researchers developed novel hybrid structures with potent α-glucosidase inhibitory activity. nih.gov
Nature itself provides examples of this concept. The lamellarins are a large class of marine alkaloids that possess a core structure based on the chromenopyrrole system, typically fused with an isoquinoline (B145761) ring system. researchgate.netmdpi.com These natural products exhibit a wide range of potent biological activities, including cytotoxicity against cancer cell lines, inhibition of topoisomerase I, and anti-HIV-1 activity. researchgate.netmdpi.com The complex structure of lamellarins, such as Lamellarin D, which effectively combines the chromenopyrrole and isoquinoline pharmacophores, serves as an inspiration for the design of new synthetic hybrids. Researchers have created simplified, non-natural analogues and even hybrid structures combining the features of lamellarin D with other anticancer agents like combretastatin (B1194345) A4, further demonstrating the utility of the chromenopyrrole core in molecular hybridization. mdpi.com
Biological Relevance and Pharmacological Exploration of Chromenopyrrole Derivatives
Enzyme Inhibition Studies
The ability of chromenopyrrole derivatives to interact with and inhibit the function of various enzymes is a key area of their pharmacological exploration. These interactions are often highly specific, paving the way for the development of targeted therapeutic agents. The following subsections detail the inhibitory activities of these compounds against alpha-glucosidase, inositol-requiring enzyme 1 (IRE-1), and human topoisomerase I.
Alpha-Glucosidase Inhibitory Activity and Mechanism of Inhibition
A series of novel dihydrochromeno[4,3-b]pyrrol-3-yl derivatives have demonstrated significant potential as inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govdntb.gov.uanih.gov In vitro studies have shown that many of these compounds exhibit potent inhibitory activity, with IC50 values often surpassing that of the standard drug, acarbose (B1664774). nih.govdntb.gov.uanih.gov
One study highlighted a particularly active derivative, compound 5e , which displayed an IC50 value of 48.65 ± 0.01 μM, a potency approximately 19 times greater than that of acarbose (IC50 = 750.90 ± 0.14 μM). nih.govnih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring play a crucial role in the inhibitory potency. For instance, the presence of a 4-methoxy group on the phenyl ring, as seen in compound 5e , was found to be highly favorable for activity. nih.gov Similarly, a chlorine atom at the 4-position of the phenyl ring also enhanced the inhibitory effect compared to the unsubstituted derivative. nih.gov Conversely, a methyl group at the same position led to a significant decrease in activity. nih.gov
Kinetic studies performed on the most potent derivative, 5e , have elucidated its mechanism of inhibition. nih.govnih.gov These investigations revealed that the compound acts as a competitive inhibitor of alpha-glucosidase, with a Ki value of 42.6 µM. nih.govnih.gov This competitive inhibition mechanism suggests that the derivative binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
| Compound | Substituent on Phenyl Ring | IC50 (μM) vs. Alpha-Glucosidase | Reference |
|---|---|---|---|
| 5e | 4-Methoxy | 48.65 ± 0.01 | nih.govnih.gov |
| 4b | 4-Chloro | Improved potency over unsubstituted | nih.gov |
| 4c | 4-Methyl | Significant reduction in activity | nih.gov |
| Acarbose (Standard) | - | 750.90 ± 0.14 | nih.govnih.gov |
Inositol-Requiring Enzyme 1 (IRE-1) Inhibition
Research into chromene-fused heterocyclic systems has identified their potential as inhibitors of inositol-requiring enzyme 1 (IRE-1), a key component of the unfolded protein response (UPR). nih.govacs.org While direct studies on 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole derivatives are limited in this context, a closely related chromenone-based tetrahydropyridine (B1245486) has been identified as a potent inhibitor of IRE-1. nih.govacs.org This finding suggests that the broader class of chromene-fused compounds, including chromenopyrroles, may possess the structural features necessary for IRE-1 inhibition. The IRE-1 enzyme plays a crucial role in cellular stress responses, and its inhibition is a potential therapeutic strategy for various diseases, including cancer. nih.gov
Human Topoisomerase I Inhibition
The chromenopyrrole scaffold is also implicated in the inhibition of human topoisomerase I, an essential enzyme involved in DNA replication and transcription. nih.govacs.org The natural product Lamellarin D, which features a chromenone-pyrrole core structure, is a known inhibitor of human topoisomerase I. nih.govacs.org This provides strong evidence that synthetic derivatives based on the chromeno[4,3-b]pyrrole framework could also exhibit this important biological activity. The development of novel topoisomerase I inhibitors is a significant area of cancer research.
Antimicrobial Activities
Chromenopyrrole derivatives have demonstrated notable antimicrobial properties, with studies indicating their efficacy against both Gram-positive and Gram-negative bacteria. This broad-spectrum potential makes them attractive candidates for the development of new antibacterial agents.
Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Several studies have highlighted the antibacterial activity of chromenopyrrole and related chromene derivatives against Gram-positive bacteria, including the pathogenic Staphylococcus aureus. fiu.edu Synthetic chromeno[3,4-b]pyrrole derivatives have shown antibacterial activity against S. aureus that is comparable to the antibiotic gentamicin. fiu.edu Further research on a series of chromene-fused pyrrole (B145914) derivatives found that certain compounds exhibited excellent potency against this bacterial strain. elsevierpure.com
| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Chromeno[3,4-b]pyrrole derivatives | Staphylococcus aureus | Activity comparable to gentamicin | fiu.edu |
| Chromene-fused pyrrole derivatives (15b and 15h) | Staphylococcus aureus | Excellent potency | elsevierpure.com |
Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)
The antibacterial spectrum of chromenopyrrole derivatives extends to Gram-negative bacteria such as Escherichia coli. fiu.edu Similar to their effect on S. aureus, synthetic chromeno[3,4-b]pyrrole derivatives have demonstrated efficacy against E. coli that is on par with gentamicin. fiu.edu A study on chromene-fused pyrrole derivatives also reported that specific compounds, namely 15b and 15h , displayed the most significant potency against E. coli. elsevierpure.com
| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Chromeno[3,4-b]pyrrole derivatives | Escherichia coli | Activity comparable to gentamicin | fiu.edu |
| Chromene-fused pyrrole derivatives (15b and 15h) | Escherichia coli | Most excellent potency | elsevierpure.com |
General Antimicrobial and Antifungal Potential
The fusion of chromene and pyrrole rings has generated significant interest in the search for new antimicrobial and antifungal agents. researchgate.net Derivatives of this heterocyclic system have been synthesized and evaluated against a range of pathogenic microbes, with some compounds demonstrating notable activity. The pyrrole ring is a key structural feature in many compounds with pharmacological importance, including antibacterial and antifungal properties. researchgate.netnih.gov Similarly, chromene-fused heterocycles are known for a wide variety of biological actions, including antibacterial effects. researchgate.net
Research into new pyrrole derivatives has shown that these compounds can exhibit potent activity against both bacteria and fungi. researchgate.netnih.gov In one study, a series of newly synthesized pyrrole derivatives were screened against E. coli, S. aureus, A. niger, and C. albicans. researchgate.net Certain compounds in this series showed potency equal to or greater than the reference drugs, ciprofloxacin (B1669076) and clotrimazole. researchgate.net Specifically, the presence of a 4-hydroxyphenyl ring was identified as a key feature for antifungal activity against C. albicans. researchgate.net
Another study on pyrrole derivatives and their fused forms reported that the compounds generally inhibited the growth of important human pathogens. nih.gov Specific derivatives showed strong effects against Gram-positive bacteria and were even more effective against the yeast C. albicans. nih.gov Other derivatives were particularly effective against Gram-negative bacteria or filamentous fungi like A. fumigatus and F. oxysporum. nih.gov The antimicrobial potential of these compounds suggests they are promising candidates for addressing the challenge of antibiotic resistance. nih.gov
The general findings indicate that the chromenopyrrole scaffold is a viable starting point for the development of new antimicrobial and antifungal drugs. The specific substitutions on the core structure play a crucial role in determining the spectrum and potency of the activity.
| Compound Type | Test Organism | Activity Noted | Reference |
|---|---|---|---|
| Pyrrole derivatives | E. coli, S. aureus | Some compounds showed equipotent activity compared to Ciprofloxacin. | researchgate.net |
| Pyrrole derivative (with 4-hydroxyphenyl ring) | C. albicans | Highly active compared to the reference drug Clotrimazole. | researchgate.net |
| Substituted pyrroles and fused pyrimidines/triazines | Gram-positive bacteria (e.g., S. aureus) | Certain derivatives showed high efficacy. | nih.gov |
| Substituted pyrroles and fused pyrimidines/triazines | Yeast (C. albicans) | Activity was higher against yeast than against Gram-positive bacteria. | nih.gov |
| Substituted pyrroles and fused pyrimidines/triazines | Gram-negative bacteria (e.g., E. coli) | A specific derivative demonstrated the best effect against this class. | nih.gov |
| Substituted pyrroles and fused pyrimidines/triazines | Filamentous fungi (A. fumigatus, F. oxysporum) | Specific derivatives showed potent activity. | nih.gov |
Receptor Ligand Binding
The chromene scaffold, particularly when fused with other heterocycles, has been identified as a promising structure for targeting adenosine (B11128) receptors. acs.orgnih.gov Research has specifically pointed to chromone-fused pyrazole (B372694) derivatives as selective antagonists for either the A2A or A1 adenosine receptors. acs.orgnih.gov These receptors are significant pharmaceutical targets; A2A receptor antagonists are being explored for treating neurodegenerative conditions like Parkinson's disease, while agonists are investigated as anti-inflammatory agents. nih.gov
The selectivity between A1 and A2A receptors is often influenced by the size and lipophilic character of the ligand in relation to the receptor's binding site. nih.gov The binding site cavity of the A1 adenosine receptor is generally smaller than that of the A2A receptor, which influences the types of ligands that can bind effectively. nih.gov While direct studies on this compound are limited in the search results, the activity of structurally similar chromone-fused heterocycles provides a strong rationale for its potential as an adenosine receptor ligand. The development of selective antagonists for these receptors is an active area of research. nih.gov
Pyrrole-fused heterocyclic systems have been investigated for their ability to bind to benzodiazepine (B76468) receptors, which are a class of GABAA receptors. For instance, 1,3-diaryl-substituted pyrrolo[3,2-c]coumarin, a compound with structural similarities to the chromenopyrrole core, has been identified as a benzodiazepine receptor ligand. nih.gov The fusion of pyrrole with seven-membered heterocycles like benzodiazepines is a known strategy for creating compounds with unique pharmacological properties, including hypnotic-sedative, anxiolytic, and anticonvulsant effects. beilstein-journals.org
However, not all related structures exhibit affinity for this receptor. A study on pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines found them to be essentially devoid of binding affinity for the benzodiazepine receptor. nih.gov This highlights the high degree of structural specificity required for ligand binding. The synthesis of various benzo-fused benzodiazepines has been undertaken to probe the dimensions and characteristics of the receptor's binding pockets, indicating that the specific shape and rigidity of the fused ring system are critical for activity. bohrium.com
Activity Against Specific Biological Pathways
The chromenopyrrole framework is of interest in the development of novel anti-HIV agents. Both chromene and pyrrole derivatives, as separate classes and as fused systems, have demonstrated potential in inhibiting the HIV replication cycle. researchgate.netnih.gov For example, a study on fused chromene derivatives reported that certain compounds were active against HIV-1 and HIV-2 replication in vitro. researchgate.net Specifically, compounds designated as 7, 8, and 13 in the study showed inhibitory effects on the replication of HIV-1 (strain IIIB). researchgate.net
Pyrrole-based compounds have been explored as potential HIV inhibitors that can target various stages of the viral life cycle. nih.gov The pyrrole ring is a component of several compounds with antiretroviral activity. nih.gov Research has focused on designing molecules that inhibit viral entry or key viral enzymes. researchgate.net Lamellarin alkaloids, which contain a chromeno[3,4-b]pyrrole scaffold, have been noted for exhibiting anti-HIV-1 activity at non-cytotoxic concentrations. nih.gov Another related compound, 3'R,4'R-Di-O-(-)-camphanoyl-2',2'-dimethyldihydropyrano[2,3-f]chromone (DCP), showed potent in vitro inhibition of HIV-1 replication in H9 lymphocyte cells, with an efficacy better than the established drug AZT in the same assay. nih.gov These findings underscore the potential of chromene- and pyrrole-based structures in the search for new anti-HIV therapeutics. worldpharmanews.com
| Compound Class/Name | Target | Activity Noted | Reference |
|---|---|---|---|
| Fused Chromene Derivative 7 | HIV-1 (IIIB) Replication | EC50 > 2.0 µg/mL | researchgate.net |
| Fused Chromene Derivative 8 | HIV-1 (IIIB) Replication | EC50 > 4.0 µg/mL | researchgate.net |
| Fused Chromene Derivative 13 | HIV-1 (IIIB) Replication | EC50 > 3.0 µg/mL | researchgate.net |
| DCP (pyranochromone) | HIV-1 Replication (H9 cells) | EC50 of 6.78 x 10⁻⁴ µM and a TI of 14,500. | nih.gov |
| Lamellarin alkaloids (chromeno[3,4-b]pyrrole scaffold) | HIV-1 | Showed anti-HIV-1 activity at non-cytotoxic concentrations. | nih.gov |
Derivatives of chromene and pyrrole are widely recognized for their potential as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. nih.govnih.gov The fusion of these two heterocyclic systems in the form of chromenopyrroles is a strategy aimed at discovering novel and potent cytotoxic compounds. nih.gov
Several studies have synthesized and screened chromene derivatives for their anticancer activity. nih.gov In one such study, various novel chromene derivatives were tested against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines. nih.gov Some of these compounds exhibited anticancer activity higher than the reference drug doxorubicin. nih.gov For instance, one derivative was particularly effective against HT-29 colon cancer cells, while another showed superior activity against HepG-2 liver cancer cells. nih.gov
Similarly, pyrrole derivatives have been extensively investigated for their cytotoxic properties. nih.gov Studies have shown that certain pyrrole compounds can induce apoptosis in malignant cells. nih.gov In an evaluation of pyrrole derivatives against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) human adenocarcinoma cell lines, several compounds demonstrated dose- and time-dependent cytotoxic activity. mdpi.com The most potent effects were observed against the LoVo colon cancer cells. mdpi.com The mechanism of action for some pyrrole derivatives involves the inhibition of key protein kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and survival. nih.gov
| Compound Class/Derivative | Cancer Cell Line | Activity Noted | Reference |
|---|---|---|---|
| Chromene derivative 2 | HT-29 (Human colon cancer) | Higher anticancer activity than doxorubicin. | nih.gov |
| Chromene derivative 5 | HepG-2 (Liver cancer) | Higher anticancer activity than doxorubicin. | nih.gov |
| Chromene derivative 6 | MCF-7 (Breast adenocarcinoma) | Higher anticancer activity than the standard drug. | nih.gov |
| Pyrrole derivative 4a | LoVo (Colon adenocarcinoma) | High antitumor properties; decreased cell viability to 54.93% at 400 µM. | mdpi.com |
| Pyrrole derivative 4d | LoVo (Colon adenocarcinoma) | High antitumor properties; decreased cell viability to 35.27% at 400 µM. | mdpi.com |
| Pyrrole derivatives Ia-e, IIe, IXc, d | HepG-2, MCF-7, Panc-1 | Showed promising anti-cancer activity on all tested cell lines. | nih.gov |
Potential for Central Nervous System (CNS) Disorder Modulation (referencing natural products)
The chromenopyrrole scaffold is a recurring structural motif in a variety of natural products, suggesting its significance as a privileged core structure in medicinal chemistry. nih.govresearchgate.net Nature has produced a range of chromenopyrrole-containing molecules, particularly within marine alkaloids, that exhibit potent biological effects. researchgate.net A prime example is the lamellarin class of alkaloids, isolated from marine organisms, which are known to possess a chromeno[3,4-b]pyrrole core and display activities such as the inhibition of human topoisomerase I and activity against multidrug-resistant cancer cell lines. nih.govacs.org
While the prominent reported activities for many chromenopyrrole natural products are in areas like oncology, the structural components of this scaffold—the chromene and the pyrrole—are independently associated with a wide spectrum of pharmacological activities, including those affecting the central nervous system. nih.govresearchgate.net The fusion of these two heterocyclic systems creates a unique chemical architecture that is ripe for exploration for its potential to modulate CNS targets.
A significant finding that bridges chromenopyrrole derivatives to CNS activity is the discovery that a 1,3-diaryl-substituted pyrrolo[3,2-c]coumarin, a compound with a closely related framework, functions as a benzodiazepine receptor ligand. nih.gov Benzodiazepine receptors are well-established targets for therapeutic intervention in a variety of CNS disorders, most notably anxiety and sleep disorders. This finding strongly suggests that the broader class of chromenopyrrole compounds could interact with key neurological pathways.
The development of novel therapeutics for CNS disorders frequently draws inspiration from natural products. frontiersin.orgnih.gov These natural compounds provide structurally diverse and complex scaffolds that can serve as starting points for the design of new drugs targeting neurodegenerative diseases, depression, anxiety, and other neurological conditions. frontiersin.org The inherent bioactivity of natural alkaloids containing the chromenopyrrole core, combined with the demonstrated CNS-relevant activity of synthetic analogues, positions this compound class as a promising area for further investigation. The exploration of derivatives like this compound could therefore lead to the identification of novel modulators for CNS disorders.
Table 1: Examples of Biologically Active Chromenopyrrole Derivatives and Related Natural Products
| Compound/Derivative Class | Source/Type | Noted Biological Activity | Reference(s) |
| Lamellarin D | Marine Natural Product | Human topoisomerase I inhibitor, anticancer activity | acs.org |
| Lamellarin Alkaloids (general) | Marine Natural Products | Anticancer, anti-HIV-1 activity | nih.gov |
| 1,3-Diaryl-substituted pyrrolo[3,2-c]coumarin | Synthetic Analogue | Benzodiazepine receptor ligand | nih.gov |
| Chromenone-fused pyrazole | Synthetic | Selective adenosine receptor antagonist | acs.org |
| Chromenone-based tetrahydropyridine | Synthetic | Potent inhibitor of inositol-requiring enzyme 1 (IRE-1) | acs.org |
| Pyrrolo[3,4-c]coumarin-1-carboxylic acid | Synthetic | High antibacterial activity | nih.gov |
Computational Chemistry and Molecular Modeling in Chromenopyrrole Research
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole derivative, might interact with a biological target, typically a protein, at the atomic level.
Docking Analysis for Alpha-Glucosidase Inhibition
Molecular docking studies have been instrumental in elucidating the mechanism by which derivatives of dihydrochromeno[4,3-b]pyrrole inhibit α-glucosidase, a key enzyme in carbohydrate metabolism and a target for type 2 diabetes treatment. These studies have shown that the chromenopyrrole scaffold can effectively fit into the active site of the α-glucosidase enzyme.
Table 1: Key Interactions of a Dihydrochromeno[4,3-b]pyrrol-3-yl Derivative with Alpha-Glucosidase Active Site Residues
| Interacting Residue | Interaction Type |
|---|---|
| ASP214 | Hydrogen Bond |
| GLU276 | Hydrogen Bond |
| ASP349 | Hydrogen Bond |
| ARG439 | Pi-Cation |
| PHE475 | Pi-Pi Stacking |
| TRP328 | Hydrophobic |
| MET469 | Hydrophobic |
Predictive Modeling for Other Biological Targets
While α-glucosidase has been a primary focus, the privileged chromenopyrrole scaffold is of significant interest for its potential to interact with a wide array of other biological targets. Predictive modeling and docking studies are being employed to explore these possibilities. The structural features of this compound—a rigid, planar heterocyclic system with aromatic and hydrogen-bonding functionalities—make it a versatile candidate for binding to various protein classes, including kinases, proteases, and nuclear receptors.
Predictive models for other targets, such as monoamine oxidase, are being investigated for related pyrrole (B145914) derivatives, suggesting potential neurological applications. Although specific studies on this compound against a broad panel of targets are still emerging, the existing data on related heterocyclic systems indicate that this scaffold holds promise for diverse therapeutic areas, including anticancer and antimicrobial applications.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for analyzing the electronic structure of molecules like this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic properties.
In Silico Studies for Mechanism Rationalization
In silico studies are crucial for rationalizing and proposing reaction mechanisms. For the synthesis of the chromeno[4,3-b]pyrrole core, computational modeling can help to map out the energy landscape of the reaction pathway, identify key intermediates and transition states, and explain the observed product formation.
One proposed mechanism for the formation of chromeno[4,3-b]pyrrol-4(1H)-ones involves a multicomponent reaction followed by an intramolecular cyclization. The envisioned pathway proceeds through the formation of an α-amino amidine intermediate. This intermediate is then proposed to undergo a 5-endo-trig cyclization, which is typically difficult. However, it is suggested that under basic conditions, the Michael acceptor within the intermediate is activated, facilitating the ring-closing step. This is followed by a 1,3-H shift and auto-oxidation, driven by the thermodynamic stability of the resulting aromatic pyrrole ring system. Computational modeling of such pathways can validate the feasibility of these steps and provide a deeper understanding of the reaction dynamics.
Cheminformatics and Virtual Screening Applications
The this compound scaffold is well-suited for the application of cheminformatics and virtual screening. The development of efficient multicomponent reactions allows for the rapid synthesis of large and diverse libraries of these compounds. nih.govnih.gov This diversity-oriented synthesis approach is a cornerstone of modern drug discovery, enabling the exploration of a vast chemical space to identify novel bioactive molecules. nih.gov
These compound libraries can be screened in silico against various biological targets. Virtual screening campaigns can filter millions of virtual compounds based on their predicted ability to bind to a target protein, significantly reducing the number of compounds that need to be synthesized and tested experimentally. Cheminformatics tools are used to analyze the structure-activity relationships (SAR) within these libraries, building predictive models that can guide the design of next-generation compounds with improved potency and selectivity. The amenability of the chromeno[4,3-b]pyrrole core to combinatorial synthesis makes it an excellent candidate for such large-scale screening efforts aimed at discovering new therapeutic leads. nih.gov
Future Directions and Research Perspectives for 2 Phenyl 1,4 Dihydrochromeno 4,3 B Pyrrole
Development of Novel and Green Synthetic Methodologies
Key areas of development include:
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. nih.gov A novel three-component reaction has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones from 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.govacs.org This strategy bypasses lengthy synthetic routes and allows for the rapid generation of diverse compound libraries. nih.gov Expanding this approach to produce the 2-phenyl-1,4-dihydro scaffold is a logical next step.
Green Catalysis: The use of earth-abundant and non-toxic catalysts is a cornerstone of green chemistry. researchgate.net Research into chromium-catalyzed acceptorless dehydrogenative coupling for the synthesis of pyrroles demonstrates a move towards more sustainable methods. rsc.org Applying similar green catalytic systems to the synthesis of chromenopyrroles could significantly reduce the environmental impact.
Innovative Cycloaddition Strategies: Tandem reactions that combine cycloaddition with subsequent intramolecular coupling offer a concise route to the chromenopyrrole core. acs.org A recently developed method involves a [3+2] cycloaddition on a 2'-hydroxychalcone (B22705) followed by an intramolecular C–O bond formation. acs.org Further exploration of pericyclic reactions, such as the Barton-Zard reaction, which has been used to create chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes, could also yield efficient and regioselective pathways. nih.govresearchgate.net
Table 1: Comparison of Modern Synthetic Strategies for Chromenopyrrole Scaffolds
| Methodology | Key Features | Starting Materials (Examples) | Potential Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | One-pot synthesis of complex molecules from ≥3 components. | 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | High efficiency, atom economy, diversity-oriented synthesis. | nih.govacs.org |
| Barton-Zard Reaction | Regioselective one-pot synthesis via cycloaddition. | 3-nitro-2H-chromenes, ethyl isocyanoacetate | Green (uses ethanol (B145695) as solvent), high yields, operational simplicity. | nih.gov |
| Tandem Cycloaddition/Coupling | [3+2] cycloaddition followed by intramolecular C-O bond formation. | 2'-hydroxychalcone, ethyl isocyanoacetate | Mild reaction conditions, concise route to fused systems. | acs.org |
| Silver-Catalyzed Cascade | Cascade cyclization involving intramolecular C-O bond formation. | 3-I-substituted chromones, ethyl isocyanoacetate | Novel approach for chromeno[2,3-b]pyrrol-4(1H)-ones. | researchgate.net |
Exploration of New Biological Targets and Pharmacological Profiles
While derivatives of the broader chromenopyrrole class have shown promise, the specific pharmacological profile of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole remains largely uncharted. Future research should systematically screen this compound and its analogues against a wide array of biological targets to uncover novel therapeutic applications. nih.gov
Promising areas for investigation include:
Anticancer Activity: Many chromene and pyrrole-containing compounds exhibit anticancer properties. researchgate.net Some chromenopyrrole derivatives have been identified as potent modulators of mitochondrial metabolism in cancer cells. elsevierpure.comsci-hub.se These compounds were found to suppress mitochondrial membrane potential, increase reactive oxygen species, and deplete ATP content in hepatoma cell lines, suggesting a selective approach to cancer treatment. elsevierpure.comsci-hub.se Investigating the effect of this compound on mitochondrial function in cancer cells is a high-priority research direction.
Antimicrobial Properties: Given the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. mdpi.com Chromene-fused heterocycles have demonstrated significant antibacterial activity. nih.govresearchgate.net Screening this compound against a panel of pathogenic bacteria, including multidrug-resistant strains like Staphylococcus aureus (MRSA) and Acinetobacter baumannii, could identify new lead compounds for antibiotic development. nih.govnih.govnih.gov
Neurological Disorders: Certain chromenopyrrole structures are known to act as benzodiazepine (B76468) receptor ligands, indicating potential applications in treating central nervous system (CNS) disorders. nih.gov The pharmacological profile of this compound should be assessed for activity on various CNS targets, such as neurotransmitter transporters and receptors. nih.gov
Advanced Structure-Activity Relationship Elucidation
A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of this compound as a therapeutic agent. nih.gov This involves synthesizing a library of analogues where different parts of the molecule are systematically modified and evaluating how these changes affect biological activity.
Key molecular regions for SAR studies include:
The Phenyl Group at Position 2: The electronic and steric properties of this group can be varied by introducing different substituents (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like trifluoromethyl). nih.gov
The Pyrrole (B145914) Ring: Modifications to the pyrrole nitrogen, such as the introduction of various alkyl or aryl groups, could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The Chromene Moiety: Substitution on the benzopyran portion of the molecule could modulate lipophilicity, metabolic stability, and target binding.
By correlating these structural modifications with changes in biological activity, researchers can build a comprehensive SAR model. This model will guide the rational design of second-generation compounds with improved efficacy and drug-like properties. mdpi.com
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern drug discovery. mdpi.com For this compound, this integrated approach can accelerate the discovery and optimization process.
Future work should leverage:
In Silico Screening: Virtual screening of large compound libraries against known protein targets can identify potential biological activities for the chromenopyrrole scaffold. Molecular docking studies can predict binding modes and affinities, helping to prioritize which derivatives to synthesize. mdpi.com
ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds before they are synthesized. mdpi.com This allows chemists to focus on molecules with a higher probability of having favorable drug-like characteristics, reducing the attrition rate in later stages of development.
Quantum Mechanical Calculations: These methods can be used to understand the electronic properties of the molecules, such as the energies of their frontier molecular orbitals (HOMO and LUMO), which can be correlated with their reactivity and ability to interact with biological targets. mdpi.com
By using computational predictions to guide experimental work, research can be conducted more efficiently, saving time and resources. nih.gov
Potential in Combinatorial Chemistry and High-Throughput Screening
The development of robust MCRs for the synthesis of chromenopyrroles directly enables their use in combinatorial chemistry. nih.gov By varying the multiple starting materials used in these reactions, large and diverse libraries of this compound analogues can be rapidly generated. researchgate.net
This potential aligns perfectly with the capabilities of High-Throughput Screening (HTS). thermofisher.comstanford.edu
Library Synthesis: Combinatorial synthesis can produce a library containing hundreds or thousands of unique chromenopyrrole derivatives. rsc.org
HTS Campaigns: These libraries can then be screened against a multitude of biological targets using automated HTS assays. nih.govnih.gov This allows for the rapid identification of "hits"—compounds that exhibit a desired biological activity.
This combination of combinatorial synthesis and HTS provides an efficient engine for discovering novel biological functions for the this compound scaffold and identifying promising lead compounds for drug development programs. thermofisher.com
Table of Mentioned Compounds
Q & A
Q. How can conflicting bioactivity data be reconciled across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
